N-cycloheptyl-3-phenylpropanamide

Description

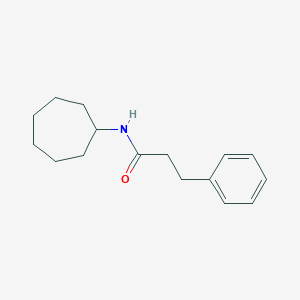

N-Cycloheptyl-3-phenylpropanamide is a synthetic amide derivative characterized by a phenylpropanamide backbone substituted with a cycloheptyl group on the nitrogen atom.

Properties

Molecular Formula |

C16H23NO |

|---|---|

Molecular Weight |

245.36 g/mol |

IUPAC Name |

N-cycloheptyl-3-phenylpropanamide |

InChI |

InChI=1S/C16H23NO/c18-16(13-12-14-8-4-3-5-9-14)17-15-10-6-1-2-7-11-15/h3-5,8-9,15H,1-2,6-7,10-13H2,(H,17,18) |

InChI Key |

UMSDYXXUJGDWNJ-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)CCC2=CC=CC=C2 |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

N-Cyclohexyl-3-phenylpropanamide

- Structure : Features a cyclohexyl group instead of cycloheptyl.

- Synthesis : Prepared via rhodium-catalyzed coupling using [Rh(COD)₂]BF₄, BINAP ligand, and CsOH·H₂O in a benzene/water solvent system .

- Cyclohexyl derivatives are more common in asymmetric catalysis, suggesting N-cycloheptyl variants may require tailored synthetic conditions .

R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide

- Structure : Contains a 4-methoxyphenyl group and a branched phenylpropan-2-yl amine.

- Synthesis: Utilizes carbodiimide coupling (EDCI/HOBt) with R-amphetamine and 3-(4-methoxyphenyl)propanoic acid .

- NMR data (δ 7.2–6.8 ppm for aromatic protons) indicates distinct electronic environments compared to cycloheptyl derivatives .

2-(4-Hydroxyphenyl)-2-phenyl-N-(3-phenylpropyl)acetamide (30005)

- Structure : Incorporates a hydroxy-substituted phenyl group and a phenylpropyl chain.

- Synthesis : Involves nitro-group reduction with zinc/HCl, yielding a polar hydroxyl group .

- Key Differences :

(R)-2-Acetamido-N-(2-cycloheptylethyl)-3-(1H-indol-3-yl)propanamide (S12)

- Structure : Combines a cycloheptylethyl chain, indole ring, and acetamido group.

- Synthesis : Multi-step process involving indole derivatives and amide coupling .

- Key Differences :

Insights :

- Transition-metal catalysis (e.g., Rh) enables asymmetric synthesis but requires stringent conditions.

- Carbodiimide coupling is versatile for amide formation but may necessitate purification steps (e.g., column chromatography) .

Physicochemical and Functional Properties

| Property | N-Cycloheptyl-3-phenylpropanamide (Inferred) | N-Cyclohexyl-3-phenylpropanamide | R-3-(4-Methoxyphenyl)-propanamide |

|---|---|---|---|

| Lipophilicity (LogP) | High (cycloheptyl) | Moderate (cyclohexyl) | Moderate (methoxy) |

| Solubility | Low in water | Low in water | Moderate in polar solvents |

| Bioactivity | Potential CNS modulation | Catalytic intermediate | Methamphetamine-related targets |

Notes:

- Cycloheptyl’s larger ring may enhance lipid bilayer penetration, favoring blood-brain barrier crossing.

- Methoxy and hydroxy groups balance lipophilicity and solubility for therapeutic applications .

Preparation Methods

B(OCH2CF3)3-Mediated Coupling

The B(OCH2CF3)3-mediated amidation, developed by Lanigan et al., offers a robust route for synthesizing N-cycloheptyl-3-phenylpropanamide directly from 3-phenylpropanoic acid and cycloheptylamine. This method eliminates the need for traditional coupling agents like carbodiimides, leveraging the borate ester’s ability to activate carboxylic acids.

Reaction Conditions :

-

Reactants : Equimolar 3-phenylpropanoic acid and cycloheptylamine.

-

Catalyst : 1.2 equivalents of B(OCH2CF3)3.

-

Solvent : Solvent-free conditions under argon.

-

Temperature : 80°C for 12–24 hours.

-

Work-up : Solid-phase extraction using silica gel, avoiding aqueous washes to prevent borate hydrolysis.

Mechanistic Insights :

The borate ester activates the carboxylic acid via intermediate 25 , forming a mixed anhydride that reacts with the amine to yield the amide (Fig. 1). This pathway minimizes epimerization, critical for retaining stereochemical integrity in chiral analogs.

Yield and Scope :

-

Yield : 85–92% for aliphatic and aromatic amines.

-

Functional Group Tolerance : Compatible with esters, nitriles, and heterocycles.

-

Scalability : Demonstrated at 10 mmol scale with 89% isolated yield.

Advantages :

-

No racemization observed in α-chiral acids.

-

Column-free purification via solid-phase extraction.

Electrochemical Synthesis

Graphite Electrode-Mediated Coupling

Electrochemical methods, as described in recent protocols, enable the synthesis of this compound under mild conditions using nBu4NHSO4 as a redox mediator.

Reaction Setup :

-

Reactants : 3-Phenylpropanoic acid (6 mmol) and cycloheptylamine (6 mmol).

-

Electrolyte : 0.1 M nBu4NHSO4 in DMSO.

-

Electrodes : Graphite rods (ϕ 15 mm) as anode and cathode.

-

Current : 50 mA constant current for 14 hours.

-

Work-up : Extraction with ethyl acetate, drying over MgSO4, and silica gel chromatography.

Mechanistic Pathway :

Cyclic voltammetry (CV) reveals two reduction peaks at −0.272 V and −0.216 V vs. Ag/AgCl, corresponding to the sequential activation of the carboxylic acid and amine (Fig. 2). The electrolyte facilitates proton transfer, enabling direct coupling without exogenous oxidants.

Yield and Efficiency :

-

Yield : 78% at gram scale (0.77 g product).

-

Faradaic Efficiency : 62%, attributed to competitive hydrogen evolution.

Advantages :

-

Ambient temperature operation.

-

Scalable to multi-gram quantities.

Titanium-Based Reductive Amination

Low-Valent Titanium Mediation

Although primarily used for reducing amides to amines, low-valent titanium systems (e.g., TiCl4/Mg) can be adapted for reductive amination in a two-step sequence.

Step 1: Nitrile Formation

-

Reactants : 3-Phenylpropionitrile and cycloheptylamine.

-

Catalyst : TiCl4 (5 mmol) and Mg powder (10 mmol) in THF.

Step 2: Partial Reduction to Amide

-

Reductant : Controlled H2O addition to quench the Ti intermediate.

-

Isolation : Sodium bicarbonate wash, dichloromethane extraction, and column chromatography.

Yield : 68% over two steps.

Limitations :

-

Requires strict anhydrous conditions.

-

Risk of over-reduction to amine by-products.

Comparative Analysis of Methods

Key Findings :

-

The borate ester method excels in yield and stereochemical fidelity, ideal for pharmaceutical applications.

-

Electrochemical synthesis offers greener credentials but requires specialized equipment.

-

Titanium-mediated routes are less practical due to hazardous waste and lower yields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.